(3-(4-fluorophenyl)-5-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[5-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c1-12-4-9-18(25-12)16-11-15(13-5-7-14(20)8-6-13)21-22(16)19(23)17-3-2-10-24-17/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTXTAMPZPCZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-fluorophenyl)-5-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is C15H14FN3OS, with a molecular weight of 293.35 g/mol. Its structure features a pyrazole ring fused with a furan moiety and is substituted with a fluorophenyl group and a methylthiophenyl group, which are critical for its biological activity.
Antitumor Activity
Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. For example, compounds similar to the one have been evaluated for their inhibitory effects on various cancer cell lines. A series of pyrazole derivatives demonstrated potent activity against BRAF(V600E) mutations, which are prevalent in melanoma cancers . The mechanism involves the inhibition of key signaling pathways that promote tumor growth.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Molecular docking studies indicated that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Research has indicated that pyrazole derivatives possess antimicrobial activity against various pathogens. Studies showed that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell membranes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the pyrazole ring can lead to variations in potency and selectivity against specific biological targets. For instance:
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Enhances antitumor activity |
| 5-Methylthiophen | Increases anti-inflammatory effects |
| Furan moiety | Contributes to overall stability and bioavailability |
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against human melanoma cells. The results indicated that compounds with similar structures to this compound showed IC50 values in the low micromolar range, indicating strong cytotoxicity .
- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound inhibited LPS-induced nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : A series of pyrazole-based compounds were tested against common bacterial strains, showing significant inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Substituent Effects on Physicochemical Properties
- Halogen Substitution: Compounds 4 (Cl) and 5 (F) in and are isostructural but exhibit minor differences in crystal packing due to halogen size and electronegativity . The target compound’s 4-fluorophenyl group may similarly influence packing efficiency and intermolecular interactions.
- Hydrogen-Bonding Groups: The hydroxyphenyl group in ’s compound introduces H-bond donor/acceptor sites absent in the target compound, which could affect solubility and target binding .
Crystallographic and Conformational Properties
- Isostructurality: Compounds 4 and 5 () share identical crystal structures (triclinic, P̄1 symmetry) despite halogen differences, highlighting the robustness of their core framework . The target compound’s furan methanone may introduce distinct packing motifs due to furan’s smaller size compared to thiazole.
- Molecular Planarity : Both Compounds 4 and 5 exhibit near-planar conformations, except for one fluorophenyl group oriented perpendicularly . The target compound’s 5-methylthiophene and furan groups may introduce similar conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
